The compound is synthesized in laboratory settings, primarily through solid-phase peptide synthesis techniques. It is not naturally occurring but is derived from modifications of naturally occurring peptides. The specific amino acid substitutions, such as the incorporation of Dap (diaminopropionic acid) and Cha (cyclohexylalanine), are designed to improve the pharmacological profile of the original peptide.
d[Cha4,Dap8]VP falls under the classification of peptide hormones and analogs. It is categorized as a nonapeptide due to its nine amino acid residues. This compound can also be classified within the broader category of neuropeptides, which are involved in neurotransmission and hormonal signaling.
The synthesis of d[Cha4,Dap8]VP typically employs solid-phase peptide synthesis, a widely used method for producing peptides in a stepwise manner on a solid support. This technique allows for the sequential addition of protected amino acids to form the desired peptide chain.
The molecular structure of d[Cha4,Dap8]VP comprises nine amino acids with specific substitutions at positions 4 and 8:
d[Cha4,Dap8]VP can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to degradation. Additionally, it may participate in ligand-receptor interactions that trigger biological responses.
The mechanism of action for d[Cha4,Dap8]VP primarily involves its interaction with vasopressin receptors in target tissues. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to physiological responses such as vasoconstriction or water reabsorption.
Analytical techniques such as circular dichroism spectroscopy may be used to study conformational changes in response to environmental factors like pH or temperature.
d[Cha4,Dap8]VP has potential applications in various scientific fields:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3